Cyclohexene oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc, ether, acetone; insol in watervery sol in benzene; sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128074. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

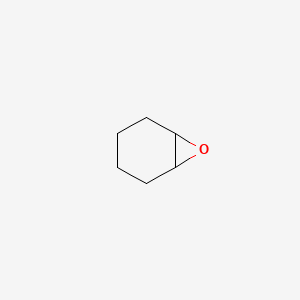

IUPAC Name |

7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-20-9 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024880 | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Epoxycyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

129-130 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

81 °C CC | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.967 @ 25 °C/4 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

286-20-4 | |

| Record name | Cyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

GREATER THAN -10 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclohexene oxide synthesis mechanism

An In-depth Technical Guide on the Synthesis Mechanisms of Cyclohexene (B86901) Oxide

Introduction

Cyclohexene oxide (7-oxabicyclo[4.1.0]heptane) is a vital cycloaliphatic epoxide that serves as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1][2] Its high-strain three-membered oxirane ring makes it susceptible to ring-opening reactions, providing a versatile entry point for the introduction of various functional groups.[3] The synthesis of this compound is a cornerstone reaction in organic chemistry, with several established methods that are optimized for either laboratory-scale synthesis or industrial production. Industrially, heterogeneous catalysis is often favored due to better atom economy and easier catalyst recycling.[4]

This technical guide provides a detailed examination of the core synthesis mechanisms for this compound, targeted at researchers, scientists, and professionals in drug development. It covers the predominant synthetic routes, including epoxidation by peroxy acids, the halohydrin pathway, and transition metal-catalyzed oxidations. Each section includes a mechanistic description, quantitative data summaries, detailed experimental protocols, and visualizations of the chemical pathways.

Epoxidation with Peroxy Acids

The reaction of an alkene with a peroxy acid is a widely used method for preparing epoxides, often referred to as the Prilezhaev reaction.[5] This method is particularly common in laboratory settings. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed due to their stability and commercial availability.[6] Other peroxy acids, like peroxyacetic acid or magnesium monoperoxyphthalate (MMPP), are also effective.[4][7]

Mechanism

The epoxidation of cyclohexene with a peroxy acid proceeds through a concerted, single-step mechanism.[6] The peroxy acid contains an electrophilic oxygen atom that reacts with the nucleophilic π-bond of the cyclohexene double bond.[8] This process is believed to involve a cyclic transition state, often referred to as the "butterfly mechanism."[9] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[6]

Caption: Concerted "butterfly" mechanism for peroxy acid epoxidation.

Data Presentation

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Magnesium monoperoxyphthalate (MMPP) | Isopropanol (B130326)/Water | Room Temp. | N/A | up to 85% | [4] |

| m-Chloroperoxybenzoic acid (m-CPBA) | Nonaqueous | N/A | N/A | ~75% | [6] |

Experimental Protocol: Synthesis via MMPP

This protocol is adapted from the laboratory preparation method described in the literature.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene in a solvent mixture of isopropanol and water.

-

Reagent Addition: Slowly add magnesium monoperoxyphthalate (MMPP) to the stirred solution at room temperature. The amount of MMPP should be in a slight molar excess relative to the cyclohexene.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cyclohexene) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by distillation to yield pure this compound.

Halohydrin Formation and Dehydrohalogenation

This classic two-step method involves the formation of a halohydrin from cyclohexene, followed by an intramolecular cyclization to form the epoxide.[7][8] While it has been a longstanding method, yields can be moderate, and it generates more waste compared to catalytic oxidation methods.[2]

Mechanism

-

Halohydrin Formation: The reaction is initiated by the electrophilic addition of a halogen (e.g., Cl₂ or Br₂) to cyclohexene in the presence of water. Water acts as a nucleophile, attacking the intermediate halonium ion to form a trans-halohydrin (e.g., trans-2-chlorocyclohexanol).

-

Intramolecular Williamson Ether Synthesis: The resulting halohydrin is then treated with a base (e.g., NaOH). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction.[5] This backside attack displaces the halide ion and closes the three-membered ring, forming this compound.[7]

Caption: Two-step workflow for this compound synthesis via a halohydrin intermediate.

Data Presentation

| Step | Reagents | Conditions | Yield | Reference |

| 1. Chlorohydrination | Cl₂, H₂O, Cyclohexene | 0-100 °C | High Selectivity | [2] |

| 2. Epoxidation | NaOH | N/A | High Yield | [2] |

| Overall | 70-73% | [2][10] |

Experimental Protocol

This protocol is based on a patented process for producing this compound.[2]

-

Step 1: Preparation of Cyclohexene Chlorohydrin

-

Prepare chlorine water by reacting chlorine gas with a 0.1-1.0 N aqueous alkali solution to achieve a pH of 7 or less.

-

React the prepared chlorine water with cyclohexene in a stirred reactor. The molar ratio of cyclohexene to available chlorine should be at least 1.05:1. The reaction can be run continuously or in batch mode at a temperature between 0 °C and 100 °C.

-

-

Step 2: Epoxide Formation

-

To the reaction fluid containing cyclohexene chlorohydrin from Step 1, add a sufficient amount of an alkali solution (e.g., NaOH) to induce the dehydrochlorination and ring closure reaction.

-

-

Step 3: Isolation and Purification

-

Recover the organic components from the reaction mixture.

-

Isolate and purify the final this compound product by distillation. The boiling point of this compound is approximately 130 °C.[4]

-

Transition Metal-Catalyzed Epoxidation

Transition metal-catalyzed epoxidation is a highly efficient and selective method, particularly relevant for industrial applications.[4] A variety of metals, including vanadium, molybdenum, iron, and titanium, can catalyze the epoxidation of alkenes using different oxygen sources like hydrogen peroxide (H₂O₂), alkyl hydroperoxides, or molecular oxygen.[11][12][13]

Mechanism

The mechanism varies depending on the metal and oxidant but generally involves the formation of a high-valent metal-oxo or metal-peroxo species as the active oxidant. This species then transfers an oxygen atom to the alkene double bond. A generalized catalytic cycle is depicted below.

-

Catalyst Activation: The metal precatalyst reacts with the oxidant (e.g., H₂O₂) to form an active metal-peroxo or metal-oxo intermediate.

-

Oxygen Transfer: The activated catalyst complex interacts with cyclohexene, and an oxygen atom is transferred to the double bond, forming this compound.

-

Product Release & Catalyst Regeneration: The epoxide is released from the metal center, and the catalyst is regenerated to participate in the next cycle.

Caption: Generalized cycle for transition metal-catalyzed epoxidation.

Data Presentation

| Catalyst | Oxidant | Solvent | Temperature | Time | Conversion | Selectivity | Reference |

| [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄ | 30% H₂O₂ | Dichloromethane | 45 °C | 7 h | 97% | 97% | [14] |

| [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄ | 50% H₂O₂ | Dichloroethane | 55 °C | 4 h | 98% | 99% | [14] |

| MIL-47(V) | H₂O₂ | Liquid Phase | 50 °C | N/A | N/A | N/A | [11] |

Experimental Protocol: H₂O₂ Oxidation with a Phase-Transfer Catalyst

This protocol is adapted from a patented method using a heteropolyacid salt catalyst.[14]

-

Reaction Setup: In a temperature-controlled reactor, dissolve 2.4g of cyclohexene in 40mL of dichloroethane.

-

Reagent Addition: Add 0.19g of the catalyst [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄, 2g of 50% aqueous hydrogen peroxide, and 0.04g of Na₂HPO₃ (as an additive).

-

Reaction Conditions: Heat the mixture to 55 °C and maintain the reaction with stirring for 4 hours.

-

Analysis and Work-up: After the reaction period, the mixture is analyzed to determine conversion and selectivity. The catalyst can be separated and recycled. The product, this compound, is purified by distillation.

Aerobic Oxidation in Continuous Flow

A modern and sustainable approach involves the catalyst-free aerobic oxidation of cyclohexene in a continuous flow reactor.[1] This method utilizes air as the oxidant and a sacrificial co-reductant, typically an aldehyde like isobutyraldehyde (B47883). The high efficiency is attributed to the enhanced mass transfer between the gas (air) and liquid phases in a microfluidic channel under pressure and high temperature.[1]

Mechanism

The proposed mechanism involves a radical autoxidation process.[1]

-

Peracid Formation: The aldehyde (e.g., isobutyraldehyde) undergoes autoxidation with oxygen from the air to generate a peroxy acid (in situ).

-

Epoxidation: The newly formed peroxy acid then acts as the epoxidizing agent, reacting with cyclohexene via the "butterfly mechanism" described previously to yield this compound and the corresponding carboxylic acid (isobutyric acid).

Caption: Workflow for continuous flow aerobic epoxidation of cyclohexene.

Data Presentation

| Temp. | Residence Time | Cyclohexene:Aldehyde Ratio | Yield | Productivity | Reference |

| 100 °C | 1.4 min | 1:3 | 93% | 3.3 g/h | [1] |

| 100 °C | 1.4 min | 1:2 | 97% | 3.9 g/h | [1] |

| 120 °C | 1.4 min | N/A | 47% | N/A | [1] |

| 100 °C | N/A | 1:2 (0.78 M) | N/A | 11.1 g/h | [1] |

Experimental Protocol: Continuous Flow Synthesis

This protocol is a summary of the experimental setup described for rapid, catalyst-free epoxidation.[1]

-

System Setup: Construct a continuous flow reactor using stainless steel tubing or a microreactor. The system should include pumps for the liquid feed, a mass flow controller for air, a back-pressure regulator to maintain pressure, and a heating system (e.g., an oil bath) for the reactor coil.

-

Reagent Preparation: Prepare a solution of cyclohexene and isobutyraldehyde in a solvent such as 1,2-dichloroethane. A typical concentration might be 0.26 M cyclohexene with a 1:2 molar ratio of cyclohexene to aldehyde.

-

Reaction Execution: Pump the liquid solution and air into a T-mixer before they enter the heated reactor coil. Set the flow rates to achieve the desired residence time (e.g., 1.4 minutes). Maintain the reactor at the optimal temperature (e.g., 100 °C) and pressure.

-

Product Collection and Analysis: The output stream from the reactor is cooled and collected after the back-pressure regulator. The yield and conversion are determined by analyzing samples of the product mixture using gas chromatography (GC).

References

- 1. BJOC - Rapid gas–liquid reaction in flow. Continuous synthesis and production of this compound [beilstein-journals.org]

- 2. WO1996002526A1 - Process for producing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]

Spectroscopic Characterization of Cyclohexene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexene (B86901) oxide, a key cycloaliphatic epoxide intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visual representations of analytical workflows are presented to facilitate its identification and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of cyclohexene oxide. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals for the protons on the epoxide ring and the cyclohexane (B81311) ring.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Protons (Assignment) | Chemical Shift (ppm) |

| Epoxide (CH-O) | 3.109 |

| Allylic (CH₂) | 1.937 |

| Allylic (CH₂) | 1.817 |

| Cyclohexane Ring (CH₂) | 1.419 |

| Cyclohexane Ring (CH₂) | 1.234 |

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum is also typically recorded in CDCl₃.

| Carbon (Assignment) | Chemical Shift (ppm) |

| Epoxide (C-O) | 52.7 |

| Allylic (C-C) | 24.8 |

| Cyclohexane Ring (C-C) | 20.1 |

Data represents values observed at -61.3 °C and are relative to internal TMS.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch (epoxide ring) |

| 2930 | C-H stretch (aliphatic) |

| 1270 | C-O stretch (epoxide ring, symmetric) |

| 840 | C-O stretch (epoxide ring, asymmetric) |

Note: Specific peak positions can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, with a molecular weight of 98.14 g/mol , electron ionization (EI) is a common method for analysis.

| m/z | Relative Intensity (%) | Assignment |

| 98 | 16.1 | [M]⁺ (Molecular Ion) |

| 83 | 100.0 | [M - CH₃]⁺ |

| 70 | 27.0 | |

| 55 | 32.6 | |

| 42 | 79.2 | |

| 41 | 87.6 | |

| 39 | 49.1 |

Data acquired using electron impact ionization at 75 eV with a source temperature of 220 °C and a sample temperature of 150 °C.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

Instrument Parameters (General):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Room temperature (unless otherwise specified for dynamic studies)

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Liquid Film/ATR):

-

Liquid Film:

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, creating a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Place a small drop of this compound directly onto the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Introduce a small amount of this compound into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction.

-

Ionize the sample using Electron Ionization (EI).

Instrument Parameters (General):

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 35-200

-

Source Temperature: ~220 °C

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow for the characterization of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexene (B86901) oxide. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and conformational analysis of this important epoxide. This document summarizes key quantitative NMR data, details experimental protocols for spectral acquisition, and visualizes the complex spin-spin coupling network within the molecule.

Introduction to the ¹H NMR Spectrum of Cyclohexene Oxide

This compound is a key cycloaliphatic epoxide utilized as a monomer in polymerization reactions and as an intermediate in organic synthesis.[1] Its rigid, strained three-membered ring significantly influences the chemical environment of the protons on the cyclohexane (B81311) ring, leading to a complex and informative ¹H NMR spectrum. Analysis of the chemical shifts, signal multiplicities, and coupling constants provides valuable insights into the molecule's three-dimensional structure and conformation. In solution, this compound predominantly adopts a half-chair conformation.[2]

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits five distinct signals, corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

The table below summarizes the assigned chemical shifts for the protons of this compound, based on data acquired on a 400 MHz NMR spectrometer.[3] Due to the complex nature of the spin-spin coupling, the signals for most protons appear as complex multiplets. While precise coupling constants (J-values) are not always reported in standard spectral databases due to this complexity, the analysis of these multiplets is crucial for detailed structural assignment.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Number of Protons | Observed Multiplicity |

| H-1, H-2 (Epoxide) | 3.109 | 2H | Multiplet |

| H-3a, H-6a (Axial) | 1.937 | 2H | Multiplet |

| H-3e, H-6e (Equatorial) | 1.817 | 2H | Multiplet |

| H-4a, H-5a (Axial) | 1.419 | 2H | Multiplet |

| H-4e, H-5e (Equatorial) | 1.234 | 2H | Multiplet |

Note: The assignments for axial (a) and equatorial (e) protons are based on established conformational analysis of cyclohexene and its derivatives. The protons on the epoxide ring (H-1 and H-2) are chemically equivalent due to rapid conformational averaging at room temperature.

Spin-Spin Coupling Network

The observed multiplicities of the signals in the ¹H NMR spectrum of this compound arise from through-bond interactions between neighboring protons, a phenomenon known as spin-spin coupling. The magnitude of this coupling, represented by the coupling constant (J), is dependent on the dihedral angle between the coupled protons and provides critical information for conformational analysis.

The following diagram, generated using the DOT language, illustrates the primary spin-spin coupling relationships within the this compound molecule.

Figure 1: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of pure this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds like this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

-

Internal Standard: If not already present in the solvent, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus (¹H) to maximize signal detection.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient to cover the entire proton spectrum.

-

Acquisition Time: Typically set between 2 to 4 seconds.

-

Relaxation Delay: A delay of 1 to 5 seconds between scans allows for the protons to return to their equilibrium state.

-

-

Data Acquisition: Initiate the acquisition process.

4.3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each signal is integrated to determine the relative number of protons contributing to each resonance.

By following this comprehensive guide, researchers and scientists can effectively acquire and interpret the ¹H NMR spectrum of this compound, enabling detailed structural and conformational analysis critical for various applications in chemistry and drug development.

References

13C NMR Chemical Shifts of Cyclohexene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of cyclohexene (B86901) oxide. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of epoxides and related cyclic compounds. This document presents quantitative data, detailed experimental protocols, and a visual representation of the chemical shift assignments to facilitate a deeper understanding of the spectroscopic properties of this important molecule.

Core Data: 13C NMR Chemical Shifts

The 13C NMR spectrum of cyclohexene oxide is characterized by three distinct signals, corresponding to the three pairs of chemically equivalent carbon atoms in the molecule due to its plane of symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom, with the carbons of the epoxide ring appearing at a significantly different field than the aliphatic carbons of the cyclohexane (B81311) ring.

The chemical shift data from various sources are summarized in the table below for easy comparison. The assignments are based on established literature and spectroscopic principles.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) | Chemical Shift (δ) in ppm (CHFCl₂/CHF₂Cl/CHF₃ mix) |

| C1, C2 (Epoxide Carbons) | 52.1 | 52.7 |

| C3, C6 (Allylic Carbons) | 24.5 | 24.8 |

| C4, C5 (Aliphatic Carbons) | 19.5 | 20.1 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental temperature.[1]

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and experimental objectives.

Sample Preparation

-

Compound: this compound (purity >98%)[1]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[2] Alternatively, for low-temperature studies, a mixture of chlorinated and fluorinated methanes (e.g., 5:1:1 CHClF₂, CHCl₂F, and CHF₃) can be used.[1]

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters (for a standard proton-decoupled 13C spectrum):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected 13C chemical shifts.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K). For studies of conformational dynamics, low-temperature experiments can be performed.[1]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Chemical Shift Assignments

The following diagram illustrates the structure of this compound and the assignment of the 13C NMR chemical shifts to the respective carbon atoms.

Caption: Structure of this compound with 13C NMR chemical shift assignments.

References

A Technical Guide to the FTIR Analysis of the Cyclohexene Oxide Epoxide Ring

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the cyclohexene (B86901) oxide epoxide ring. It details the characteristic vibrational frequencies, experimental protocols for analysis, and a visual representation of the analytical workflow.

Introduction to Epoxide Ring Vibrational Modes

The epoxide, or oxirane, ring is a three-membered heterocycle containing two carbon atoms and one oxygen atom. Due to significant ring strain and the polarity of the C-O bonds, this functional group exhibits distinct vibrational modes in the infrared spectrum.[1][2] These characteristic peaks are invaluable for identifying the presence of the epoxide ring and for monitoring reactions such as polymerization or ring-opening.[3][4] The primary vibrational modes of interest are the ring breathing, the asymmetric C-O-C stretch, and the symmetric C-O-C stretch.[3]

Quantitative Data: Characteristic FTIR Bands of the Epoxide Ring

The following table summarizes the key infrared absorption bands associated with the vibrational modes of the epoxide ring. While general ranges are provided, the exact position of these peaks can be influenced by the overall structure of the molecule.[3]

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| Symmetric Ring Breathing | 1280–1230 | All three bonds of the epoxide ring stretch and contract in phase.[3] |

| Asymmetric C-O-C Stretch | 950–810 | One C-O bond stretches while the other C-O bond contracts. This peak is often intense.[3][5] |

| Symmetric C-O-C Stretch | 880–750 | The two C-O bonds stretch in phase while the C-C bond contracts. This peak is also typically intense.[3] |

| C-H Stretching (Epoxide Ring) | ~3050 | Associated with the C-H tension of the methylene (B1212753) groups within the epoxy ring.[1] |

Note: The C-H stretching vibrations of the epoxide ring may overlap with other C-H stretching bands from the cyclohexyl backbone (~2850–2960 cm⁻¹).[6] The peaks in the 950-750 cm⁻¹ region are often the most diagnostic for confirming the presence of an epoxide.[3]

Experimental Protocol: FTIR Analysis of Cyclohexene Oxide

This section details the methodology for obtaining an FTIR spectrum of a liquid sample like this compound using either the transmission or Attenuated Total Reflectance (ATR) method.

A. Method 1: Transmission Spectroscopy using Salt Plates

This is a traditional method for analyzing pure liquid samples.[7]

-

Materials:

-

FTIR Spectrometer

-

Polished salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)

-

Pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., isopropanol (B130326), methylene chloride)

-

Kimwipes or other lint-free tissues

-

Sample holder for the spectrometer

-

-

Procedure:

-

Plate Preparation: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture from your fingers. Clean the plates with a suitable dry solvent and a lint-free wipe if necessary.

-

Background Spectrum: Collect a background spectrum with the empty sample holder in the beam path. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Application: Place one drop of this compound onto the center of one salt plate.[8]

-

Creating the Film: Place the second salt plate on top of the first, and gently rotate it a quarter turn to spread the liquid into a thin, uniform film between the plates.[8] The film should be free of air bubbles.

-

Sample Measurement: Carefully place the assembled plates into the sample holder and insert it into the spectrometer.

-

Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a solvent that will dissolve the sample (e.g., isopropanol).[9] Store the plates in a desiccator to protect them from moisture.

-

B. Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[7][10]

-

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., isopropanol)

-

Kimwipes or other lint-free tissues

-

-

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal surface is clean. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol to clean the crystal surface and allow it to dry completely.

-

Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal. This is crucial for accurate measurements.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.[10]

-

Data Acquisition: Acquire the FTIR spectrum. If the sample is volatile, data acquisition should be performed promptly.

-

Cleaning: After the measurement is complete, clean the sample off the crystal surface using a soft wipe and an appropriate solvent.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the FTIR analysis of this compound.

Caption: Structure of this compound and its primary epoxide ring vibrational modes.

Caption: General experimental workflow for FTIR analysis.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. jascoinc.com [jascoinc.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

The Reaction of Cyclohexene Oxide with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ring-opening reactions of cyclohexene (B86901) oxide with a variety of nucleophiles. Cyclohexene oxide is a valuable building block in organic synthesis, and understanding its reactivity is crucial for the development of novel chemical entities and pharmaceutical agents. This document outlines the key mechanistic principles, provides detailed experimental protocols for seminal reactions, and presents quantitative data to facilitate reproducible and predictable outcomes in a research and development setting.

Core Principles of Nucleophilic Ring-Opening

The reaction of this compound with nucleophiles is governed by fundamental principles of stereochemistry and reaction mechanism, primarily the SN2 pathway. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction. Two mechanistically distinct pathways, base-catalyzed and acid-catalyzed ring-opening, dictate the regioselectivity and stereoselectivity of the product.

Base-Catalyzed/Nucleophilic Conditions: Under neutral or basic conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide. This attack occurs via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of the symmetrical this compound, this leads to a single regioisomer. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol.

Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. For this compound, which is symmetrically substituted, the attack can occur at either carbon, but the stereochemical outcome is consistently trans due to the backside attack mechanism.

A key principle governing the stereochemical outcome is the Fürst-Plattner rule , which states that the nucleophilic attack occurs in a way that leads to a chair-like transition state for the cyclohexane (B81311) ring, which is energetically more favorable than a twist-boat-like transition state.[1] This results in the formation of trans-diaxial products, which may then undergo a ring-flip to the more stable trans-diequatorial conformation.

Reaction with Oxygen Nucleophiles

Hydrolysis to trans-1,2-Cyclohexanediol

The hydrolysis of this compound is a classic method for the preparation of trans-1,2-cyclohexanediol, a versatile intermediate in organic synthesis. This transformation can be achieved under both acidic and basic conditions, as well as in neutral water at elevated temperatures.

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen is followed by nucleophilic attack of water. This method is effective, though care must be taken to avoid acid-catalyzed side reactions. Zeolites have been shown to be effective solid acid catalysts for this transformation.[2][3]

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, directly opening the epoxide ring.

Neutral Water Hydrolysis: At elevated temperatures, water itself can act as both a reactant and a mild acid catalyst to facilitate the ring-opening.[4] This method offers a green chemistry approach, avoiding the use of strong acids or bases.[4]

| Nucleophile | Catalyst/Conditions | Product | Yield | Purity | Reference |

| Water | None (120 °C, 6 h) | trans-1,2-Cyclohexanediol | 100% | 100% | [4] |

| Water | H-ZSM-5 Zeolite | trans-1,2-Cyclohexanediol | 88.6% (at 96.2% conversion) | - | [2] |

Experimental Protocol: Hydrolysis of this compound in Hot Water[4]

-

In a suitable pressure vessel, combine this compound and five molar equivalents of deionized water.

-

Seal the vessel and heat the mixture to 120 °C with stirring for 6 hours.

-

After cooling to room temperature, the product, trans-1,2-cyclohexanediol, is obtained with high purity and does not require further purification.

Reaction with Methoxide (B1231860)

The reaction of this compound with a methoxide source, such as sodium methoxide in methanol (B129727), proceeds via a base-catalyzed SN2 mechanism. The methoxide ion acts as the nucleophile, attacking one of the epoxide carbons to yield trans-2-methoxycyclohexanol (B39478).

| Nucleophile | Reagent | Product | Conditions | Reference |

| Methoxide | Sodium Methoxide in Methanol | trans-2-Methoxycyclohexanol | Basic (SN2) | [5][6] |

Experimental Protocol: General Procedure for Epoxide Opening with Sodium Methoxide

This is a generalized procedure based on standard organic chemistry practices.

-

Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting trans-2-methoxycyclohexanol by distillation or column chromatography.

Reaction with Nitrogen Nucleophiles

Aminolysis to trans-2-Aminocyclohexanol

The ring-opening of this compound with ammonia (B1221849) or amines is a fundamental route to β-amino alcohols, which are important structural motifs in many pharmaceuticals. The reaction with aqueous ammonia typically requires elevated temperature and pressure to achieve a good yield of trans-2-aminocyclohexanol.

| Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| Aqueous Ammonia | 60-65 °C, 4 h (in autoclave) | rac-trans-2-Aminocyclohexanol | High | [7] |

Experimental Protocol: Synthesis of rac-trans-2-Aminocyclohexanol[8]

-

In a 1 L autoclave equipped with a stirrer, charge 98.1 g (1 mol) of this compound and 608.2 g (10 mol) of a 28% aqueous ammonia solution.

-

Heat the mixture to 60-65 °C and stir for 4 hours.

-

Cool the mixture to room temperature.

-

Remove any precipitated by-product by filtration.

-

Remove excess ammonia and water by distillation under reduced pressure to obtain the crude rac-trans-2-aminocyclohexanol.

Reaction with Carbon Nucleophiles

Organolithium Reagents

Organolithium reagents are potent nucleophiles that react with epoxides in a direct SN2 fashion. The reaction with this compound is expected to proceed with inversion of configuration to give the trans-disubstituted cyclohexane. For example, phenyllithium (B1222949) has been used to open this compound, and the reaction can be rendered enantioselective with the use of a chiral ligand.[8]

| Nucleophile | Reagent | Product Example | Conditions | Enantiomeric Excess (ee) | Reference |

| Phenyl | Phenyllithium | (1S,2R)-2-Phenylcyclohexanol | Chiral Schiff Base Ligand | up to 67% | [8] |

Experimental Protocol: Asymmetric Ring-Opening with Phenyllithium[10]

-

In a Schlenk tube under an argon atmosphere, stir the chiral Schiff base ligand (5 mol%) in hexane (B92381) (3.0 mL) with phenyllithium (1.65 mmol, 1.5 mL of a 1.1 M solution in cyclohexane-ethyl ether) at room temperature for 1 hour.

-

Add this compound (0.1 mL, 1.0 mmol) to the solution.

-

Stir the resulting mixture for 24 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Analyze the product by HPLC to determine the yield and enantiomeric excess.

Grignard Reagents

The reaction of Grignard reagents with this compound can be more complex than a simple nucleophilic attack. The Lewis acidic nature of the magnesium halide can catalyze a rearrangement of the epoxide to cyclopentane (B165970) carboxaldehyde.[9] The Grignard reagent can then add to the resulting aldehyde.[9]

| Nucleophile | Reagent | Intermediate | Final Product Example | Reference |

| Methyl | CH₃MgBr | Cyclopentane Carboxaldehyde | 1-(Cyclopentyl)ethanol | [9] |

This rearrangement pathway competes with the direct SN2 attack on the epoxide ring. The reaction conditions can influence the product distribution.

Reaction with Hydride Nucleophiles

Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a powerful reducing agent that can open epoxide rings to form alcohols. The hydride ion (H⁻) acts as the nucleophile, and the reaction proceeds via an SN2 mechanism, leading to the trans product. In the case of this compound, the product is cyclohexanol (B46403). The stereochemistry of the reduction of substituted cyclohexene oxides has been studied, and conformational effects are important in determining the product distribution.[7]

| Nucleophile | Reagent | Product | Conditions | Reference |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Cyclohexanol | Ethereal solvent | [7] |

Experimental Protocol: General Procedure for LAH Reduction of this compound

This is a generalized procedure based on standard organic chemistry practices for LAH reductions.[9]

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cool the suspension in an ice bath.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 15-30 minutes.

-

Filter the mixture and wash the precipitate thoroughly with the ethereal solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting cyclohexanol by distillation.

Signaling Pathways and Experimental Workflows

Mechanistic Pathways of Ring-Opening

Caption: Mechanistic pathways for acid- and base-catalyzed ring-opening of this compound.

Grignard Reagent Reaction Workflow

Caption: Workflow for the reaction of this compound with a Grignard reagent.

General Experimental Workflow for Nucleophilic Ring-Opening

Caption: A generalized experimental workflow for the synthesis and purification of products.

References

- 1. How Lewis Acids Catalyze Ring-Openings of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5728840A - Process for making an epoxide - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What products are obtained from the reaction of this compound... | Study Prep in Pearson+ [pearson.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to 1,2-difunctionalized cyclohexanes, which are valuable building blocks in the synthesis of complex molecules and pharmaceuticals. The inherent ring strain of the epoxide ring makes it susceptible to nucleophilic attack, a process that can be significantly accelerated and controlled by the use of Lewis acid catalysts. This technical guide provides a comprehensive overview of the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, focusing on the underlying mechanisms, the influence of various catalysts and nucleophiles, and practical experimental protocols.

Core Principles and Reaction Mechanism

The reaction involves the coordination of a Lewis acid to the oxygen atom of the cyclohexene oxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The enhanced reactivity is not primarily due to the lowering of the LUMO of the epoxide, but rather to the reduction of the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile.[1][2][3] The Lewis acid effectively polarizes the electron density of the epoxide away from the path of the approaching nucleophile.[1][2][3]

The regioselectivity of the nucleophilic attack is governed by the Fürst-Plattner rule, which dictates that the nucleophile attacks the carbon atom that allows the reaction to proceed through a more stable, chair-like transition state.[2] This typically results in the formation of the trans-diaxial product, which then undergoes a ring flip to the more stable trans-diequatorial conformation.

A generalized workflow for the Lewis acid-catalyzed ring-opening of this compound is depicted below.

The Role of the Lewis Acid

The choice of Lewis acid has a profound impact on the reaction rate and, in some cases, the selectivity of the ring-opening reaction. A spectrum of Lewis acids, from simple metal halides to complex organometallic compounds, has been employed to catalyze this transformation.

Group 1 Cations

Computational studies on the gas-phase reaction of this compound with methanol, catalyzed by Group 1 cations, have shown that the catalytic activity increases up the group, following the order: Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺.[1][2][3] This trend is in good agreement with experimental observations, where H⁺-catalyzed reactions are significantly faster than those catalyzed by Li⁺ or Na⁺.[1] The weaker catalytic ability of the larger cations is attributed to their lower polarizing power.[1][2][3]

Table 1: Calculated Reaction Barriers for the Ring-Opening of this compound with Methanol Catalyzed by Group 1 Lewis Acids

| Lewis Acid (Y⁺) | Reaction Barrier (ΔE‡, kcal/mol) |

| None | 27.8 |

| Cs⁺ | 22.1 |

| Rb⁺ | 21.4 |

| K⁺ | 20.3 |

| Na⁺ | 18.5 |

| Li⁺ | 16.5 |

| H⁺ | -0.1 (barrierless) |

Data sourced from computational studies.[1]

Metal Halides and Triflates

Common Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are effective catalysts for the ring-opening of this compound. Iron(III) trifluoroacetate (B77799) has been shown to be a highly efficient catalyst for the aminolysis of this compound under solvent-free conditions.

The Lewis acidity of the metal center and the nature of the counter-ion both influence the catalytic activity. For instance, in the aminolysis of epoxides catalyzed by zinc(II) salts, the catalytic activity was found to follow the order: Zn(ClO₄)₂·6H₂O >> Zn(BF₄)₂ ≈ Zn(OTf)₂ >> ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks with accessible Lewis acid sites have emerged as promising heterogeneous catalysts. For example, the Bi(III)-based MOF, SU-101, has been shown to be an effective and recyclable catalyst for the alcoholysis of this compound.

Table 2: Conversion of this compound with Different Alcohols using SU-101 as a Catalyst

| Alcohol | Temperature (°C) | Conversion (%) |

| Methanol | 40 | 99.8 |

| Ethanol | 40 | 96.8 |

| Propanol | 40 | 14.3 |

Reaction conditions: 30 h reaction time.

The following diagram illustrates the catalytic cycle for the alcoholysis of this compound using a heterogeneous Lewis acid catalyst like a MOF.

The Influence of the Nucleophile

A wide range of nucleophiles can be used for the ring-opening of this compound, leading to a diverse array of functionalized cyclohexanes.

Alcohols (Alcoholysis)

The reaction of this compound with alcohols in the presence of a Lewis acid affords trans-2-alkoxycyclohexanols. The rate of reaction is influenced by the steric bulk of the alcohol.

Water (Hydrolysis)

The hydrolysis of this compound yields trans-cyclohexane-1,2-diol. This reaction can be effectively catalyzed by Lewis acids such as bismuth(III) nitrate (B79036) pentahydrate in water, representing a green chemistry approach.

Amines (Aminolysis)

The aminolysis of this compound produces valuable trans-2-aminocyclohexanols. The reaction is generally efficient with both aliphatic and aromatic amines.

Table 3: Iron(III) Trifluoroacetate Catalyzed Aminolysis of this compound

| Amine | Time (min) | Yield (%) |

| Aniline | 15 | 97 |

| p-Anisidine | 60 | 99 |

| p-Toluidine | 30 | 98 |

| Benzylamine | 15 | 96 |

Reaction conditions: 1 mol% Fe(O₂CCF₃)₃, room temperature, solvent-free.

Asymmetric Ring-Opening

The development of chiral Lewis acid catalysts has enabled the enantioselective ring-opening of meso-epoxides like this compound, providing access to enantioenriched products. Chiral metal-salen complexes, particularly those of Cr(III), have proven to be highly effective for this purpose.

The mechanism often involves a cooperative bimetallic pathway where one metal center activates the epoxide and another activates the nucleophile.

Table 4: Asymmetric Ring-Opening of this compound with Trimethylsilyl Azide (TMSN₃) Catalyzed by a Chiral Cr(III)-Salen Complex

| Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2.0 | 12 | 92 | 81 |

| 0.5 | 24 | 85 | 81 |

| 0.1 | 48 | 80 | 80 |

Product is the corresponding azido (B1232118) silyl (B83357) ether, which is then hydrolyzed to the azido alcohol.

The logical relationship for achieving high enantioselectivity in this reaction is outlined below.

References

Thermochemistry of Cyclohexene Oxide Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene (B86901) oxide is a pivotal intermediate in organic synthesis and a fundamental building block in the development of pharmaceuticals and advanced materials. Its high ring strain makes it susceptible to a variety of ring-opening reactions, the thermodynamics and kinetics of which are of paramount importance for controlling reaction outcomes and optimizing process conditions. This technical guide provides a comprehensive overview of the thermochemistry of cyclohexene oxide reactions, with a focus on quantitative data, detailed experimental and computational methodologies, and visual representations of reaction pathways.

Thermochemical Data of this compound Reactions

The reactivity of this compound is intrinsically linked to the energetics of its transformations. Understanding the enthalpy and activation energy of its various reactions is crucial for predicting reaction feasibility, selectivity, and rate.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids significantly accelerate the ring-opening of this compound by coordinating to the oxygen atom, thereby weakening the C-O bonds and making the epoxide more susceptible to nucleophilic attack. The thermochemistry of these reactions has been a subject of detailed computational studies.

A quantum chemical study on the Lewis acid-catalyzed ring-opening of this compound with various nucleophiles (methanol, methanethiol, and methylamine) provides valuable insights into the reaction barriers.[1][2][3][4] The calculated activation barriers (ΔE‡) and complexation energies (ΔE_complex) for the α-attack (leading to the more stable chair-like transition state) are summarized in the table below.

| Lewis Acid (Y+) | Nucleophile | ΔE_complex (kcal/mol) | ΔE‡ (kcal/mol) |

| H+ | MeOH | -201.3 | barrierless |

| Li+ | MeOH | -43.5 | 15.9 |

| Na+ | MeOH | -33.5 | 18.1 |

| K+ | MeOH | -25.8 | 20.0 |

| Rb+ | MeOH | -22.4 | 20.6 |

| Cs+ | MeOH | -17.7 | 21.4 |

| H+ | MeSH | - | barrierless |

| Li+ | MeSH | - | 11.2 |

| Na+ | MeSH | - | 13.7 |

| H+ | MeNH2 | - | barrierless |

| Li+ | MeNH2 | - | 4.9 |

| Na+ | MeNH2 | - | 8.0 |

Data sourced from computational studies.[1][2][3][4]

The bond dissociation energies for the Cα–O and Cβ–O bonds in this compound have been calculated to be 60.3 kcal/mol and 63.3 kcal/mol, respectively, highlighting the slight energetic preference for cleavage at the Cα position.[1]

Ring-Opening Polymerization (ROP)

This compound is a monomer for the production of poly(this compound), a thermoplastic with various industrial applications.[5] The ring-opening polymerization can be initiated by various catalysts, and its kinetics are temperature-dependent.

The apparent activation energy for the ring-opening polymerization of this compound has been determined experimentally. For instance, in a study utilizing amine triphenolate iron(III) complexes as catalysts, the apparent activation energy was calculated to be 25.40 kJ/mol.[6]

Oxidation Reactions

In combustion and atmospheric chemistry, this compound is an important intermediate in the oxidation of cyclohexene.[7] Kinetic studies on the liquid-phase oxidation of cyclohexene have reported an apparent activation energy of 58 kJ/mol.[8] For the gas-phase photo-epoxidation of cyclohexene, an approximate activation energy of 31 kJ/mol has been reported.

Experimental Protocols

Determination of Gas-Phase Heats of Formation by Reaction Calorimetry

A robust method for determining the thermochemical properties of epoxides is through reaction calorimetry, specifically by measuring the condensed-phase heat of reduction to the corresponding alcohol.[1][9] This protocol can be adapted for this compound to determine its heat of formation.

Objective: To determine the gas-phase enthalpy of formation of this compound.

Materials:

-

This compound

-

Cyclohexanol (B46403) (for reference)

-

Lithium triethylborohydride (Super-Hydride®) solution in tetrahydrofuran (B95107) (THF)

-

High-purity solvent (e.g., THF)

-

Reaction calorimeter (e.g., a Hart Scientific Model 7707 solution calorimeter)

-

Ebulliometer for measuring heats of vaporization

Procedure:

-

Calorimeter Preparation:

-

The reaction calorimeter is assembled and calibrated according to the manufacturer's instructions.

-

A known volume of the reducing agent solution (lithium triethylborohydride in THF) is placed in the calorimeter's reaction vessel.

-

The system is allowed to reach thermal equilibrium at a constant temperature (e.g., 25 °C).

-

-

Measurement of the Enthalpy of Reaction of this compound (ΔH_r1):

-

A precise amount of pure, liquid this compound is loaded into a sealed glass ampoule.

-

The ampoule is placed in the calorimeter's injection port.

-

Once thermal equilibrium is re-established, the ampoule is broken, initiating the reduction of this compound to the lithium salt of cyclohexanol.

-

The temperature change of the reaction is monitored until a stable baseline is achieved.

-

The enthalpy of this reaction (ΔH_r1) is calculated from the temperature change and the calorimeter's heat capacity.

-

-

Measurement of the Enthalpy of Solution of Cyclohexanol (ΔH_r2):

-

A separate experiment is conducted under identical conditions, but instead of this compound, a precisely weighed amount of pure, liquid cyclohexanol is injected into the reaction medium containing the reducing agent.

-

This measures the enthalpy change associated with the dissolution of cyclohexanol and its reaction to form the same solvated lithium salt, plus H2.[1]

-

The resulting enthalpy change is denoted as ΔH_r2.

-

-

Calculation of the Condensed-Phase Heat of Reduction (ΔH_red):

-

The condensed-phase heat of reduction of pure liquid this compound to pure liquid cyclohexanol is obtained by subtracting the second measurement from the first: ΔH_red (liquid) = ΔH_r1 - ΔH_r2

-

-

Determination of Heats of Vaporization (ΔH_v):

-

The heats of vaporization for both this compound and cyclohexanol are determined using an ebulliometer, which measures the boiling point at various pressures.[1]

-

The data are fitted to the Clausius-Clapeyron equation.

-

-

Calculation of the Gas-Phase Heat of Reduction and Heat of Formation:

-

The gas-phase heat of reduction is calculated using the condensed-phase heat of reduction and the heats of vaporization of the epoxide and the alcohol.

-

The gas-phase heat of formation of this compound can then be determined using the known gas-phase heat of formation of cyclohexanol and the calculated gas-phase heat of reduction.

-

Computational Protocols

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the thermochemistry of this compound reactions.

Objective: To calculate the reaction barriers and thermochemical properties of a this compound reaction.

Methodology:

-

Geometry Optimization:

-

The geometries of all reactants, transition states, and products are optimized using a suitable level of theory, for example, the B3LYP-D3(BJ) functional with a 6-31G+(d) basis set.[10]

-

Frequency calculations are performed on the optimized structures to confirm that reactants and products have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries using a higher level of theory to obtain more accurate electronic energies. A common choice is the M06-2X functional with a larger basis set like TZ2P.[10]

-

Relativistic effects can be accounted for using methods like the ZORA approximation, especially for systems containing heavier elements.[10]

-

-

Thermochemical Analysis:

-

The electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy to obtain Gibbs free energies at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

-

Reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) are then calculated from the differences in the thermochemically corrected energies of the reactants, transition states, and products.

-

-

Activation Strain Analysis (Optional):

-

To gain deeper insight into the origins of the reaction barrier, an activation strain analysis (also known as the distortion/interaction model) can be performed.[10] This method decomposes the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.

-

Visualizations of Reaction Pathways

Lewis Acid-Catalyzed Ring-Opening of this compound

The following diagram illustrates the general mechanism for the Lewis acid-catalyzed ring-opening of this compound by a nucleophile, highlighting the coordination of the Lewis acid and the subsequent nucleophilic attack.

Caption: Lewis acid-catalyzed ring-opening of this compound.

Experimental Workflow for Reaction Calorimetry

This diagram outlines the key steps in determining the enthalpy of reaction for a this compound transformation using reaction calorimetry.

Caption: Experimental workflow for reaction calorimetry.

Conclusion